molecular formula C18H23N3O2S B2984079 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1396782-90-3

5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2984079
CAS RN: 1396782-90-3
M. Wt: 345.46
InChI Key: DUTDHTQMBAGFAZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a thiophene ring, a piperidine ring, and an isoxazole ring. The exact structure and conformation would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research by Abu‐Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating applications in the development of anti-inflammatory and analgesic agents. These compounds show significant COX-2 inhibitory activity, suggesting their potential utility in drug development for inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Synthesis via Aminomethylation

Dotsenko et al. (2012) report on the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides via aminomethylation involving 2-thioxonicotinamide derivative, illustrating the versatility of piperidinium compounds in generating complex heterocyclic structures. This showcases the utility of such methodologies in creating novel compounds with potential pharmacological activities (Dotsenko, Krivokolysko, & Litvinov, 2012).

Tuberculostatic Activity of Piperazine Derivatives

Foks et al. (2004) explore the synthesis and tuberculostatic activity of piperazine derivatives, highlighting the role of these compounds in addressing tuberculosis through in vitro testing. This research underscores the potential of piperazine-based compounds in antimicrobial and antituberculosis drug development (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Future Directions

The development of new synthetic strategies for isoxazole compounds is of significant interest in the field of drug discovery . Future research may focus on developing eco-friendly synthetic strategies and exploring the biological activity and potential therapeutic applications of these compounds .

properties

IUPAC Name

5-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(16-9-17(23-20-16)15-1-2-15)19-10-13-3-6-21(7-4-13)11-14-5-8-24-12-14/h5,8-9,12-13,15H,1-4,6-7,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTDHTQMBAGFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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